Vedaprofen-d3
Overview
Description
Vedaprofen-d3 is a deuterium-labeled derivative of Vedaprofen, a nonsteroidal anti-inflammatory drug (NSAID). It is primarily used as an analytical standard in pharmaceutical research. The compound is known for its selective inhibition of cyclooxygenase-1 (COX-1), which plays a crucial role in the inflammatory process .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Vedaprofen-d3 involves the incorporation of deuterium atoms into the Vedaprofen molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Vedaprofen-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or alkanes.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent but often involve the use of catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Vedaprofen-d3 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled standard for analytical methods such as mass spectrometry and nuclear magnetic resonance spectroscopy.
Biology: Helps in studying metabolic pathways and enzyme kinetics by tracking the deuterium-labeled compound.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Vedaprofen.
Industry: Employed in quality control and validation of analytical methods in pharmaceutical manufacturing
Mechanism of Action
Vedaprofen-d3 exerts its effects by selectively inhibiting cyclooxygenase-1 (COX-1), an enzyme involved in the conversion of arachidonic acid to prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX-1, this compound reduces the production of these mediators, thereby exerting its anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Carprofen-d3: Another deuterium-labeled NSAID with similar applications in analytical chemistry.
Ketoprofen-d3: A deuterium-labeled derivative of Ketoprofen, used for similar purposes.
Ibuprofen-d3: A deuterium-labeled version of Ibuprofen, widely used in research
Uniqueness: Vedaprofen-d3 is unique due to its selective inhibition of cyclooxygenase-1 (COX-1), which distinguishes it from other NSAIDs that may inhibit both COX-1 and cyclooxygenase-2 (COX-2). This selectivity can result in fewer gastrointestinal side effects compared to non-selective NSAIDs .
Properties
IUPAC Name |
2-(4-cyclohexylnaphthalen-1-yl)-3,3,3-trideuteriopropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O2/c1-13(19(20)21)15-11-12-16(14-7-3-2-4-8-14)18-10-6-5-9-17(15)18/h5-6,9-14H,2-4,7-8H2,1H3,(H,20,21)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUGVMQFWFVFBX-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C2=CC=CC=C21)C3CCCCC3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC=C(C2=CC=CC=C21)C3CCCCC3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676194 | |
Record name | 2-(4-Cyclohexylnaphthalen-1-yl)(3,3,3-~2~H_3_)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185054-34-5 | |
Record name | 2-(4-Cyclohexylnaphthalen-1-yl)(3,3,3-~2~H_3_)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1185054-34-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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